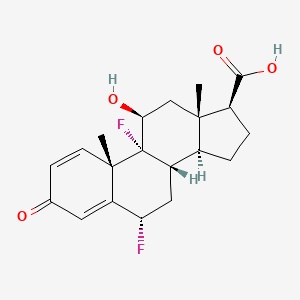
(6alpha,11beta,17alpha)-6,9-Difluoro-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is a synthetic glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. 17a,21-Dideoxy-6a,9a-Difluoroprednisolone is used primarily in scientific research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves multiple steps, starting from a suitable steroid precursor. The process typically includes:
Fluorination: Introduction of fluorine atoms at the 6a and 9a positions.
Deoxygenation: Removal of oxygen atoms at the 17a and 21 positions.
These reactions require specific reagents and conditions, such as the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and deoxygenating agents like tributyltin hydride.
Industrial Production Methods
Industrial production of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Controlled reaction conditions in large reactors.
Purification: Techniques like crystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions
17a,21-Dideoxy-6a,9a-Difluoroprednisolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate.
Reduction: Removal of oxygen atoms, using agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.
科学研究应用
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is widely used in scientific research due to its unique properties:
Chemistry: Studying the effects of fluorination on steroid activity.
Biology: Investigating the compound’s impact on cellular processes.
Medicine: Exploring potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Developing new synthetic routes and production methods for glucocorticoids.
作用机制
The mechanism of action of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves binding to glucocorticoid receptors in cells. This binding leads to:
Transcriptional Regulation: Modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects.
Signal Transduction: Activation of signaling pathways that reduce inflammation and immune response.
相似化合物的比较
Similar Compounds
Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid used in various medical treatments.
Betamethasone: Known for its strong anti-inflammatory effects.
Uniqueness
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is unique due to its specific fluorination pattern and deoxygenation, which may enhance its stability and potency compared to other glucocorticoids.
属性
分子式 |
C20H24F2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H24F2O4/c1-18-9-16(24)20(22)13(11(18)3-4-12(18)17(25)26)8-15(21)14-7-10(23)5-6-19(14,20)2/h5-7,11-13,15-16,24H,3-4,8-9H2,1-2H3,(H,25,26)/t11-,12+,13-,15-,16-,18-,19-,20-/m0/s1 |
InChI 键 |
LECQZWLBQWUNPR-ZMFGGXDQSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O |
规范 SMILES |
CC12CC(C3(C(C1CCC2C(=O)O)CC(C4=CC(=O)C=CC43C)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


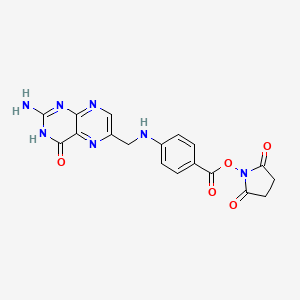


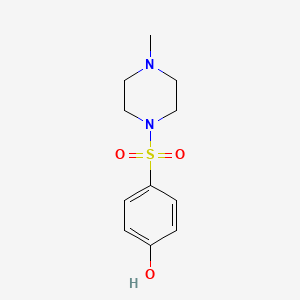
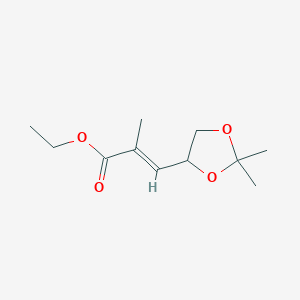

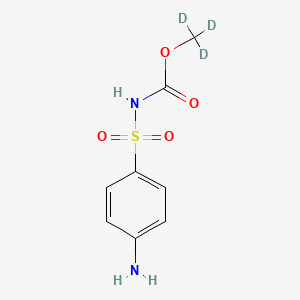
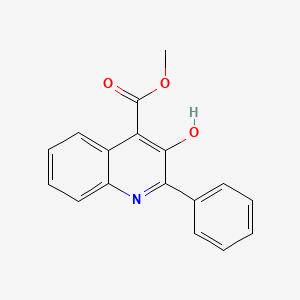
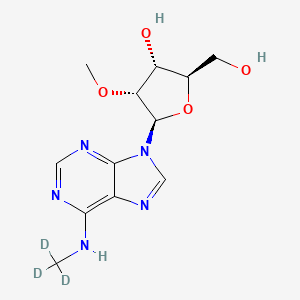
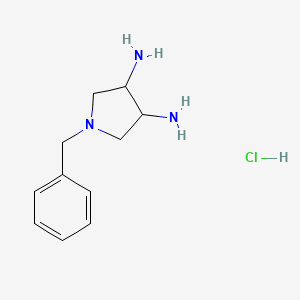
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)


![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
